REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][CH2:15][C:16]([OH:18])=O)[CH:9]=[CH:10][C:11]=1[CH3:12]>C(Cl)(Cl)Cl>[CH3:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][CH2:15][C:16]([Cl:3])=[O:18])[CH:9]=[CH:10][C:11]=1[CH3:12]
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Name
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|
Quantity
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2.5 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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3.3 g
|
Type
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reactant
|
Smiles
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CC=1C=C(C=CC1C)CCCC(=O)O
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 1
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Type
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TEMPERATURE
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Details
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the system was refluxed
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Type
|
TEMPERATURE
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Details
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under heating, for 10 hours
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Duration
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10 h
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Type
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CUSTOM
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Details
|
After the reaction, reduced-pressure solvent distillation
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1C)CCCC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |